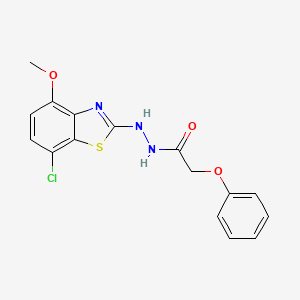

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Description

Properties

IUPAC Name |

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-12-8-7-11(17)15-14(12)18-16(24-15)20-19-13(21)9-23-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWSDLHURINMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzothiazole and hydrazide derivatives, focusing on structural features, synthesis routes, and reported biological activities.

Sulfonamide Derivatives

- N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide (41d) :

- Structure : Retains the 7-chloro-4-methoxy-benzothiazole core but replaces the hydrazide group with a sulfonamide (-SO₂NH₂).

- Synthesis : Synthesized by reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride, yielding a 67% isolated product .

- Activity : Part of a series of pan-Ras inhibitors, demonstrating the role of sulfonamide groups in targeting GTPase activity .

Benzylidene Hydrazides

- N'-Benzylidene-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazides (5a–j): Structure: Benzothiazole core linked to nicotinohydrazide and substituted benzylidene groups. Synthesis: Condensation of hydrazide precursors with substituted aldehydes under reflux conditions . Activity: These derivatives exhibit anticancer properties, with substituents on the benzylidene group modulating potency .

Coumarin-Linked Hydrazides

- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k): Structure: Combines a coumarin moiety with a nitro-substituted benzylidene hydrazide. Synthesis: Hydrazide intermediates are condensed with aromatic aldehydes, followed by spectroscopic validation (IR, NMR) .

Sulfanyl-Substituted Hydrazides

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N´-[(4-chloro-3-nitrophenyl)methylene]acetohydrazide :

Key Observations

- Structural Flexibility : The benzothiazole core accommodates diverse substituents (e.g., sulfonamides, hydrazides, sulfanyl groups), enabling tailored interactions with biological targets.

- Synthesis Trends : Condensation reactions with aldehydes or sulfonyl chlorides are common for introducing hydrazide or sulfonamide groups, respectively .

- Biological Relevance : Sulfonamide and benzylidene derivatives show promise in targeting enzymes (e.g., Ras) or cancer pathways, whereas the target compound’s activity remains unexplored in the provided evidence.

Biological Activity

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H14ClN3O2S

- Molecular Weight : 331.8 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzothiazole with phenoxyacetic acid hydrazide. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Proliferation Inhibition : The MTT assay was employed to evaluate the effect of the compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM for A431 cells and 8 µM for A549 cells.

- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound led to G0/G1 phase arrest in the cell cycle, indicating its potential to halt cancer progression. Western blot analyses showed downregulation of key survival pathways such as AKT and ERK, which are crucial for tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : The compound significantly reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages treated with lipopolysaccharide (LPS), as assessed by ELISA. This suggests its potential utility in treating inflammatory diseases.

- Wound Healing Assay : In vitro scratch assays demonstrated that the compound enhances wound healing through increased migration of fibroblasts, further supporting its anti-inflammatory potential.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:

| Study | Compound Tested | Cell Lines | Key Findings |

|---|---|---|---|

| Kamal et al., 2010 | B7 | A431, A549 | Significant inhibition of proliferation; downregulation of IL-6 and TNF-α |

| El Helby et al., 2019 | Compound 4i | H1299 | Induced apoptosis; arrested cell cycle at G0/G1 phase |

| Mokesch et al., 2020 | Various derivatives | Multiple cancer lines | Enhanced anticancer activity through AKT/ERK pathway inhibition |

Q & A

Q. What are the standard synthetic protocols for N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, and how are reaction conditions optimized?

The synthesis typically involves coupling 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 2-phenoxyacetohydrazide under reflux in ethanol or dimethyl sulfoxide (DMSO). Key parameters include maintaining a temperature of 80–100°C for 4–6 hours and using glacial acetic acid as a catalyst to facilitate hydrazone formation . Purification involves recrystallization from methanol or ethanol, with yields averaging 70–85%. Optimization may require adjusting solvent polarity (e.g., switching to DMSO for sterically hindered intermediates) or extending reaction times for complete conversion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the hydrazide linkage (N–H protons at δ 10–12 ppm) and aromatic substituents (e.g., chloro and methoxy groups in the benzothiazole ring). Mass spectrometry (MS) confirms the molecular ion peak ([M+H]+), while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Initial screening involves testing against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Dose-response curves (1–100 µM) are generated, with IC₅₀ values compared to reference drugs like doxorubicin or ibuprofen. Solubility in DMSO (<10 mg/mL) and stability in PBS (pH 7.4) must be validated prior to assays .

Advanced Research Questions

Q. What strategies resolve low yields during hydrazide coupling reactions?

Low yields (<50%) may arise from incomplete imine formation or side reactions. Solutions include:

- Using microwave-assisted synthesis (50–100 W, 60–80°C) to accelerate kinetics and reduce by-products .

- Adjusting pH to 4–6 with acetic acid to favor nucleophilic attack on the carbonyl carbon .

- Employing high-resolution LC-MS to identify intermediates and optimize stoichiometry .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

- Validate cell line authenticity (STR profiling) and control for passage number.

- Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability) .

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., chloro vs. methoxy substituents) with activity trends .

Q. What computational methods predict the compound’s binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled enzymes (e.g., EGFR kinase) can identify key interactions:

- The benzothiazole ring may occupy hydrophobic pockets.

- The phenoxy group could form π-π stacking with catalytic residues. MD simulations (100 ns) assess stability of ligand-receptor complexes, with binding free energies calculated via MM-PBSA .

Q. How do structural modifications (e.g., replacing chloro with fluoro) alter pharmacokinetic properties?

Fluorination at the 7-position may enhance metabolic stability by reducing CYP450-mediated oxidation. In silico ADMET predictions (SwissADME) guide design:

- LogP increases by ~0.5 units with fluoro, improving membrane permeability.

- Methoxy groups at position 4 reduce plasma protein binding (PPB) by 15–20% compared to methyl . Synthetic routes for analogs require halogen-exchange reactions (e.g., using KF/Al₂O₃ under microwave irradiation) .

Methodological Considerations

- Synthesis Troubleshooting : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and quench aliquots in ice-cold water to isolate intermediates .

- Biological Assays : Include negative controls (vehicle-only) and validate results across ≥3 independent replicates. Use LC-MS to rule out compound degradation during assays .

- Data Reproducibility : Publish detailed synthetic protocols (e.g., exact stoichiometry, solvent grades) and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.